4-Fluoro-2,6-bis(hydroxymethyl)phenol
Overview
Description
4-Fluoro-2,6-bis(hydroxymethyl)phenol is a phenolic compound with the molecular formula C8H9FO3 and a molecular weight of 172.15 g/mol It is characterized by the presence of a fluorine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl groups at the 2- and 6-positions. The reaction typically proceeds as follows:
Starting Materials: 4-Fluorophenol and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-fluorophenol is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,6-bis(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
Oxidation: The major products include 4-fluoro-2,6-bis(formyl)phenol and 4-fluoro-2,6-bis(carboxy)phenol.
Reduction: The major products are this compound derivatives with reduced hydroxymethyl groups.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenol derivatives.
Scientific Research Applications
4-Fluoro-2,6-bis(hydroxymethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-bis(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,6-dimethylphenol: Similar structure but with methyl groups instead of hydroxymethyl groups.
2,6-Dihydroxymethylphenol: Lacks the fluorine atom but has similar hydroxymethyl groups.
4-Fluorophenol: Contains the fluorine atom but lacks the hydroxymethyl groups.
Uniqueness
4-Fluoro-2,6-bis(hydroxymethyl)phenol is unique due to the combination of the fluorine atom and hydroxymethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
4-fluoro-2,6-bis(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCNIWYTGPBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368454 | |
Record name | 4-Fluoro-2,6-bis(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71643-58-8 | |
Record name | 4-Fluoro-2,6-bis(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,6-bis(hydroxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary focus of the research conducted on 4-Fluoro-2,6-bis(hydroxymethyl)phenol in the provided study?
A1: The research paper primarily focused on determining the acidity constants (pKa) of this compound and other phenol derivatives in methanol + water solutions. [] The study employed both potentiometric and spectrophotometric methods to accurately measure these values. This information is crucial for understanding the compound's behavior in different solvent environments, which can impact its reactivity and potential applications.
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